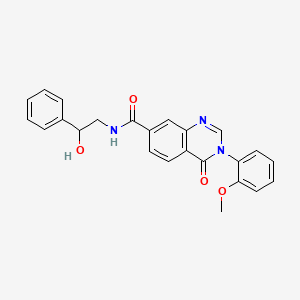![molecular formula C12H18N2O3S B15105364 6-{[(2-Methyl-1,3-thiazol-4-yl)acetyl]amino}hexanoic acid](/img/structure/B15105364.png)
6-{[(2-Methyl-1,3-thiazol-4-yl)acetyl]amino}hexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[2-(2-METHYL-1,3-THIAZOL-4-YL)ACETAMIDO]HEXANOIC ACID is a compound that features a thiazole ring, which is a heterocyclic structure containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anti-inflammatory properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(2-METHYL-1,3-THIAZOL-4-YL)ACETAMIDO]HEXANOIC ACID typically involves the formation of the thiazole ring followed by the attachment of the acetamido and hexanoic acid groups. One common method involves the reaction of 2-methylthiazole with acetic anhydride to form the acetamido derivative, which is then reacted with hexanoic acid under suitable conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled temperature and pressure conditions to facilitate the reactions efficiently .
Análisis De Reacciones Químicas
Types of Reactions
6-[2-(2-METHYL-1,3-THIAZOL-4-YL)ACETAMIDO]HEXANOIC ACID can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, under acidic or basic conditions.
Reduction: Sodium borohydride in an alcohol solvent.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Aplicaciones Científicas De Investigación
6-[2-(2-METHYL-1,3-THIAZOL-4-YL)ACETAMIDO]HEXANOIC ACID has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in developing new drugs with anti-inflammatory and antiviral activities.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators
Mecanismo De Acción
The mechanism of action of 6-[2-(2-METHYL-1,3-THIAZOL-4-YL)ACETAMIDO]HEXANOIC ACID involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit microbial enzymes, leading to antimicrobial effects, or interact with inflammatory pathways to exert anti-inflammatory effects .
Comparación Con Compuestos Similares
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Uniqueness
6-[2-(2-METHYL-1,3-THIAZOL-4-YL)ACETAMIDO]HEXANOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C12H18N2O3S |
|---|---|
Peso molecular |
270.35 g/mol |
Nombre IUPAC |
6-[[2-(2-methyl-1,3-thiazol-4-yl)acetyl]amino]hexanoic acid |
InChI |
InChI=1S/C12H18N2O3S/c1-9-14-10(8-18-9)7-11(15)13-6-4-2-3-5-12(16)17/h8H,2-7H2,1H3,(H,13,15)(H,16,17) |
Clave InChI |
QFMSQUGKXJVCOO-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=CS1)CC(=O)NCCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]tetrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B15105294.png)

![Ethyl [2-({[3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B15105297.png)
![N-(1-benzylpiperidin-4-yl)tetrazolo[1,5-a]pyridine-6-carboxamide](/img/structure/B15105301.png)

![N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide](/img/structure/B15105330.png)
![3-[(4-chlorophenyl)formamido]-N-(3,4-dimethylphenyl)propanamide](/img/structure/B15105332.png)


![N-[2-(4-sulfamoylphenyl)ethyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B15105338.png)

![2-[(2,3-Dichlorophenoxy)methyl]-5-(furan-2-yl)-1,3,4-oxadiazole](/img/structure/B15105349.png)
